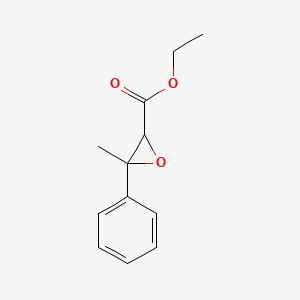

Ethyl 3-methyl-3-phenylglycidate

Description

Phenylmethylglycidic ester is a carboxylic acid and an epoxide.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKRYVGRPXFFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020591 | |

| Record name | Ethyl methylphenylglycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethylglycidic ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), 134 °C | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol) | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

77-83-8, 19464-95-0 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-methyl-3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-3-methyl-3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fraeseol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-epoxy-3-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethylglycidic ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 3-Methyl-3-Phenylglycidate

Abstract

Ethyl 3-methyl-3-phenylglycidate, colloquially known as "strawberry aldehyde," is a key aromatic compound widely utilized in the fragrance and food industries for its characteristic sweet, fruity aroma.[1] Despite its common name, the molecule is an α,β-epoxy ester, not an aldehyde.[1] The principal and most efficient route for its synthesis is the Darzens condensation, a classic organic reaction that forms an α,β-epoxy ester from a ketone and an α-haloester in the presence of a base.[1][2][3] This guide provides an in-depth examination of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical process parameters that influence the reaction's yield and stereochemical outcome. It is intended for an audience of researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction: The Darzens Condensation

Discovered by Auguste Georges Darzens in 1904, the Darzens condensation (or glycidic ester condensation) is a powerful carbon-carbon bond-forming reaction.[2][3] It facilitates the synthesis of α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound (an aldehyde or ketone) with an α-haloester using a strong base.[2][4][5] This method is highly valued because it constructs the epoxide ring and the carbon backbone simultaneously from acyclic precursors.[3][4]

The synthesis of this compound involves the condensation of acetophenone with ethyl chloroacetate. The reaction is typically mediated by a strong base, such as sodium amide or a sodium alkoxide like sodium ethoxide.[6][7][8] The resulting glycidic ester is a crucial intermediate which, upon hydrolysis and decarboxylation, can be converted into aldehydes or ketones, making the Darzens reaction a valuable tool for carbonyl homologation.[3][7][9]

Mechanistic Deep Dive

The synthesis of this compound proceeds through a well-understood, multi-step mechanism. The entire process is a condensation reaction, resulting in the net loss of HCl.[2][4]

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-haloester (ethyl chloroacetate) at the α-carbon position by a strong base.[4] The presence of the adjacent ester group increases the acidity of this proton, allowing for the formation of a resonance-stabilized carbanion, specifically an enolate.[2][4] The choice of base is critical; to prevent side reactions like acyl exchange, the alkoxide corresponding to the ester (e.g., sodium ethoxide for an ethyl ester) is often preferred.[2][4] However, stronger bases like sodium amide are also highly effective.[7][8]

Step 2: Nucleophilic Attack (Aldol-type Addition) The newly formed enolate acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of acetophenone.[2][4] This step is analogous to a base-catalyzed aldol addition and results in the formation of a new carbon-carbon bond, creating a tetrahedral halohydrin intermediate.[2][3][5]

Step 3: Intramolecular SN2 Cyclization The final step is an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The oxygen anion (alkoxide) of the halohydrin intermediate attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the three-membered epoxide ring.[2][3][4]

Stereochemical Considerations

The Darzens condensation creates two new stereocenters, meaning the product can exist as different stereoisomers (cis and trans).[2] The stereochemical outcome is determined by the kinetics and thermodynamics of the intermediate steps.[2]

-

Kinetic vs. Thermodynamic Control: The initial aldol-type addition establishes the first stereochemistry, creating two possible diastereomeric halohydrins.[2][5] The subsequent intramolecular SN2 reaction proceeds with an inversion of configuration at the carbon bearing the halogen.[2][4] If the reaction conditions allow the halohydrin intermediate to epimerize (reach equilibrium) before cyclization, the final product ratio will be determined by the thermodynamic stability of the diastereomers. If cyclization is rapid, the product ratio will reflect the kinetic preference of the initial attack.[2] In many cases, the Darzens reaction yields a mixture of cis and trans isomers.[2][5]

Experimental Protocol: Synthesis of this compound

This section outlines a validated laboratory procedure for the synthesis, adapted from established methodologies.[6]

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| Acetophenone | C₈H₈O | 120.15 | 202 | 1.03 | Combustible, Irritant |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 144-146 | 1.149 | Toxic, Corrosive |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 | Water-reactive, Corrosive |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 | Carcinogen, Flammable |

| Ice Water | H₂O | 18.02 | N/A | ~1.0 | None |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | N/A | 2.663 | Irritant |

Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, heating mantle, separatory funnel, rotary evaporator, fractional distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, prepare a mixture of acetophenone (120 g, 1.0 mol) and ethyl chloroacetate (123 g, 1.0 mol) in 200 mL of anhydrous benzene.

-

Base Addition: Cool the mixture to 15°C using an ice bath. Begin the slow, portion-wise addition of powdered sodium amide (47.2 g, 1.2 mol) over a period of 2 hours while stirring vigorously. Maintain the temperature at 15°C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The mixture will typically develop a reddish color.[6]

-

Quenching: Carefully pour the reaction mixture into a beaker containing 700 g of ice water to quench the reaction.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with benzene. Combine all organic extracts.

-

Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (benzene) under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by fractional distillation under vacuum. Collect the fraction boiling at 107-113°C at a pressure of 3 mmHg to yield pure this compound (yield reported as 130 g).[6]

Visualization of the Core Mechanism

The following diagram illustrates the stepwise mechanism of the Darzens condensation for the synthesis of this compound.

Caption: Figure 1: Reaction Mechanism of the Darzens Condensation.

Process Optimization and Considerations

-

Choice of Base: Strong bases are required for the initial deprotonation.[4] While sodium amide is effective, sodium ethoxide in ethanol or potassium tert-butoxide in aprotic solvents are also common choices.[7][10] Using the corresponding alkoxide to the ester prevents transesterification side reactions.[4]

-

Solvent: Aprotic, non-polar solvents like benzene, toluene, or diethyl ether are typically used to avoid reaction with the strong base and intermediates.[10]

-

Temperature: The initial deprotonation and nucleophilic attack are often carried out at low temperatures (0-15°C) to control the reaction rate and minimize side reactions.[6][10]

-

Side Reactions: The primary side reaction is the self-condensation of the α-haloester (a Claisen-type condensation). Additionally, if the carbonyl compound is enolizable, aldol condensation can compete. Using a strong, non-nucleophilic, sterically hindered base can help mitigate some of these issues.[3]

Conclusion

The Darzens condensation remains a cornerstone of organic synthesis for the creation of α,β-epoxy esters. Its application in the production of this compound is a classic example of its utility, providing a direct and efficient pathway to a high-value fragrance compound. A thorough understanding of the reaction mechanism, stereochemical control, and experimental parameters is essential for researchers aiming to optimize this transformation for laboratory or industrial-scale production. Modern advancements continue to refine this century-old reaction, with a focus on developing enantioselective variants using chiral catalysts to control the stereochemical outcome with high precision.[3][5]

References

-

Darzens reaction. In: Wikipedia. [Link]

-

Darzens reaction. In: Grokipedia. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Stereochemical control of the interfacial darzens condensation. RSC Publishing. [Link]

-

Darzens reaction. L.S.College, Muzaffarpur. [Link]

-

Newman, M. S., & Magerlein, B. J. The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413-440. [Link]

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

This compound: Structure, Applications and Synthesis Method. ChemAnalyst. [Link]

-

The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

Sources

- 1. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. Darzens reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Darzens Reaction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Darzens Glycidic Ester Synthesis [unacademy.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Darzens Condensation for Glycidic Ester Synthesis

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Auguste Georges Darzens in 1904, the Darzens condensation (also known as the glycidic ester condensation) is a cornerstone of organic synthesis.[1][2] It facilitates the creation of α,β-epoxy esters, or "glycidic esters," by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[1][3][4] This reaction is fundamentally a condensation reaction, as it involves the joining of two molecules with the net loss of a small molecule, in this case, hydrogen halide.[1]

The significance of the Darzens condensation lies in its ability to construct a new carbon-carbon bond and an epoxide ring in a single, efficient step.[5][6] This contrasts with other methods, such as the epoxidation of an α,β-unsaturated ester, which require the prior synthesis of the alkene substrate.[1] The resulting glycidic esters are highly valuable synthetic intermediates, primarily because they can be readily converted into aldehydes or ketones with a higher carbon count through hydrolysis and decarboxylation.[4][7] This homologation capability has cemented the Darzens reaction's place in the synthetic chemist's toolkit for applications ranging from fragrance production to the synthesis of complex pharmaceutical intermediates.[2][6]

The Core Mechanism: A Stepwise Analysis

The Darzens condensation proceeds through a well-understood, multi-step mechanism that combines principles from both aldol and substitution reactions.[1][8] The process can be dissected into three primary stages: enolate formation, nucleophilic addition, and intramolecular substitution.

Step 1: Enolate Formation The reaction is initiated by a sufficiently strong base deprotonating the α-haloester at the halogenated carbon position.[1][9] The presence of the adjacent ester group is crucial, as it stabilizes the resulting carbanion through resonance, forming a resonance-stabilized enolate.[1][9] This makes the α-proton significantly more acidic and relatively easy to remove.[1]

Step 2: Nucleophilic Attack (Aldol-type Addition) The newly formed enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone, creating a new carbon-carbon bond.[1][9] This step is analogous to a base-catalyzed aldol reaction and results in the formation of a halohydrin intermediate.[1][10]

Step 3: Intramolecular SN2 Cyclization The final step is a rapid, intramolecular SN2 reaction. The oxygen anion of the halohydrin intermediate attacks the carbon atom bearing the halogen, displacing the halide and forming the final α,β-epoxy ester (glycidic ester).[1][9]

Mechanistic Pathway of the Darzens Condensation

Caption: The reaction mechanism of the Darzens condensation.

Causality in Experimental Design: Selecting Reagents and Conditions

The choice of base and reaction conditions is critical for a successful Darzens condensation and is dictated by the nature of the substrates.

-

Choice of Base: Any sufficiently strong base can initiate the reaction.[1] However, a key consideration is preventing side reactions. When using an ester as the starting material, it is common practice to use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester).[1][9] This strategy mitigates the risk of transesterification, a potential side reaction that could complicate the product mixture. For substrates prone to self-condensation, such as aliphatic aldehydes, stronger, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) can provide higher yields of the desired glycidic ester.[10]

-

Solvent: The reaction is typically carried out in aprotic solvents like ether, toluene, or benzene to ensure the base remains active and does not protonate the enolate intermediate.[2]

-

Temperature: Temperature control is crucial, especially during the addition of the base. Reactions are often initiated at low temperatures (0-15°C) to control the exothermic deprotonation and aldol addition steps, minimizing side reactions.[2][11]

Stereoselectivity: A Critical Consideration

The Darzens condensation creates two new stereocenters, meaning the resulting epoxide can exist as different diastereomers (commonly referred to as cis and trans).[1][9] The stereochemical outcome is a complex function of the reaction conditions and substrate structure, governed by a competition between kinetic and thermodynamic control.[1][9]

-

Kinetic vs. Thermodynamic Control: The initial nucleophilic attack establishes the stereochemistry of the halohydrin intermediate. The product that is formed faster (the kinetic product) will be the major diastereomer initially.[1] However, under basic conditions, the halohydrin can undergo epimerization via a retro-aldol reaction, allowing the intermediates to equilibrate.[9][12] The subsequent intramolecular SN2 reaction, which proceeds with inversion of stereochemistry, then traps the more stable (thermodynamic) halohydrin diastereomer.[1][9] Often, the trans glycidic ester is the thermodynamically favored product.[10]

-

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts, has emerged as a powerful technique to influence stereoselectivity.[13][14] By changing the reaction environment from the interface to the organic phase, PTC can reverse the typical diastereoselectivity, favoring the formation of cis-glycidic esters in some cases.[14] Furthermore, the development of chiral phase-transfer catalysts has enabled enantioselective Darzens reactions, providing access to optically active epoxides, which are of significant interest in pharmaceutical synthesis.[12][15][16]

Substrate Scope and Limitations

The Darzens condensation is a versatile reaction with a broad substrate scope, but it is not without limitations.

| Substrate Class | Reactivity and Considerations | Typical Yields |

| Aromatic Aldehydes & Ketones | Generally excellent substrates, giving good yields of glycidic esters.[3] | Good to Excellent |

| α,β-Unsaturated Ketones | Also react well, providing good yields.[3] | Good |

| Aliphatic Aldehydes | Prone to base-catalyzed self-condensation (aldol reaction), which competes with the Darzens pathway and can lead to low yields.[3][10] | Low to Moderate |

| α-Haloesters | Ethyl chloroacetate and ethyl 2-chloropropionate are common choices. The halogen is typically chlorine or bromine. | N/A |

| Other Pronucleophiles | The reaction is not limited to α-haloesters. α-halo ketones, amides, and nitriles can also be used to form the corresponding epoxy ketones, amides, and nitriles.[1][5][9] | Variable |

A significant limitation is the potential for the glycidic ester product to undergo hydrolysis under the basic reaction conditions, especially when using strong aqueous bases.[5] This side reaction can reduce yields and is a key challenge, particularly in large-scale synthesis.

Field-Proven Experimental Protocol: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

This protocol details a typical Darzens condensation, followed by saponification and decarboxylation to yield an aldehyde, a common application of the reaction's products.[11]

Stage 1: Darzens Condensation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene.

-

Cooling: Cool the mixture to 10-15°C using an ice bath. This prevents runaway reactions and minimizes side products.

-

Base Addition: Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the internal temperature remains below 15°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[11]

-

Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.[11]

Stage 2: Saponification

-

Setup: Dissolve the crude glycidic ester from Stage 1 in ethanol.

-

Hydrolysis: Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq). Heat the mixture to 50-60°C and stir for 3-5 hours until saponification is complete, as monitored by TLC.[11]

-

Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure, leaving the sodium salt of the glycidic acid in an aqueous solution.[11]

Stage 3: Decarboxylation

-

Acidification: Carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid.

-

Heating: Heat the acidified mixture to 60-80°C for 2-4 hours. The evolution of CO₂ gas will be observed as the glycidic acid decarboxylates and rearranges to form the final aldehyde product.[11]

-

Isolation: After cooling, extract the product with an organic solvent, dry, and purify via column chromatography or distillation.

Experimental Workflow Diagram

Caption: A typical three-stage workflow for a Darzens synthesis and subsequent product transformation.

Applications in Drug Development and Complex Synthesis

While the direct application of catalytic asymmetric Darzens reactions in the synthesis of marketed drug molecules is still emerging, the glycidic esters and their derivatives are crucial intermediates.[6] The epoxide functional group is a versatile handle for further chemical transformations, and the ability to build molecular complexity quickly makes the Darzens reaction a valuable tool.

-

Prodrug Synthesis: Ester functionalities are commonly incorporated into drug molecules to create prodrugs.[17] These prodrugs can have improved properties such as increased lipophilicity for better membrane permeability or altered solubility profiles.[17] Glycidic esters can serve as precursors to more complex ester-containing molecules used in such therapeutic strategies.

-

Bioactive Molecules: Many natural products and pharmaceuticals contain epoxide or aldehyde functionalities. For instance, glycine esters of certain terpenes have shown significant analgesic and anti-inflammatory properties, highlighting the pharmacological potential of ester-based compounds that can be accessed through synthetic routes involving reactions like the Darzens.[18][19]

-

Key Synthetic Intermediates: In a multi-step synthesis of (±)-epiasarinin, a key step involved a Darzens condensation to prepare a vinyl epoxide intermediate, demonstrating its utility in constructing complex molecular architectures.[10]

Conclusion

The Darzens condensation has remained a vital reaction in organic chemistry for over a century due to its efficiency, versatility, and the synthetic utility of its glycidic ester products. For researchers in synthetic and medicinal chemistry, a thorough understanding of its mechanism, stereochemical nuances, and practical considerations is essential. As advancements in asymmetric catalysis, particularly with phase-transfer catalysts, continue to evolve, the Darzens condensation is poised to become an even more powerful tool for the enantioselective synthesis of complex molecules relevant to the pharmaceutical industry.

References

-

L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]

-

Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

-

Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. [Link]

-

Slideshare. (n.d.). Darzen glycidic. [Link]

-

Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. [Link]

-

Wikipedia. (n.d.). Darzens reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Phase-transfer-catalyzed asymmetric Darzens reaction. [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Stereochemical control of the interfacial darzens condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

-

MDPI. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

-

Journal of Chemical Education. (n.d.). The Darzens Condensation: Structure Determination through Spectral Analysis and Understanding Substrate Reactivity. [Link]

-

Scilit. (n.d.). Phase-transfer-catalyzed asymmetric Darzens reaction. [Link]

-

SCIRP. (n.d.). Phase Transfer Catalysis of Henry and Darzens Reactions. [Link]

-

Journal of the American Chemical Society. (n.d.). Overlap Control of Organic Reactions. III. The Stereochemistry of the Darzens Reaction. [Link]

-

ACS Publications. (2010, April 22). Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates. [Link]

-

PMC - PubMed Central. (2017, May 18). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

-

ResearchGate. (n.d.). Darzens reactions. [Link]

-

SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

-

Wikipedia. (n.d.). Asymmetric nucleophilic epoxidation. [Link]

-

Scribd. (2020, February 13). Darzens Reaction | PDF | Organic Chemistry. [Link]

-

Unacademy. (n.d.). Application of the Darzens Glycidic Ester Synthesis. [Link]

-

ResearchGate. (2025, October 16). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

-

Semantic Scholar. (1982, October 12). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Darzens Glycidic Ester Synthesis [unacademy.com]

- 5. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]

- 7. organicreactions.org [organicreactions.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Darzens reaction - Wikipedia [en.wikipedia.org]

- 10. Darzen glycidic | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. Darzens Reaction [organic-chemistry.org]

- 13. Stereochemical control of the interfacial darzens condensation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phase-transfer-catalyzed asymmetric Darzens reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 18. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Chemical and physical properties of Ethyl 3-methyl-3-phenylglycidate

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl 3-methyl-3-phenylglycidate

Abstract

This compound, an aromatic organic compound widely known by the trivial name "strawberry aldehyde," is a cornerstone of the flavor and fragrance industries.[1][2] Despite its common name, it is chemically an ester and an epoxide, not an aldehyde.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis via the Darzens condensation, analytical characterization, and key applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with practical, field-proven insights to serve as an essential reference.

Chemical Identity and Nomenclature

Proper identification is the foundation of all chemical handling and research. This compound is a synthetic compound that does not occur naturally.[3] It is a racemic mixture of four stereoisomers due to two asymmetric centers in its structure.[2]

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 3-methyl-3-phenyloxirane-2-carboxylate[1][4][5] |

| Common Names | Strawberry Aldehyde, Aldehyde C-16, EMPG[1][6] |

| CAS Number | 77-83-8[1][4][7][8] |

| Molecular Formula | C₁₂H₁₄O₃[1][4][7] |

| Molecular Weight | 206.24 g/mol [1][4][7][9] |

| FEMA Number | 2444[6] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various matrices, influencing its application in formulations from perfumes to food products. It is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of strawberries.[4][7][10][11]

Table 2: Key Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [4][7][11] |

| Odor | Strong, sweet, fruity, strawberry-like | On dilution | [3][4][11][12] |

| Boiling Point | 272-275 °C | 760 mmHg (Atmospheric) | [1][3][7][10] |

| Density | 1.087 - 1.10 g/cm³ | 25 °C | [1][7][10][12] |

| Refractive Index | 1.504 - 1.513 | 20 °C | [7] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [11][12] |

| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents | Ambient | [1][11][13] |

Synthesis Pathway: The Darzens Condensation

The industrial synthesis of this compound is predominantly achieved through the Darzens condensation (or Darzens reaction). This classic organic reaction provides an efficient route to α,β-epoxy esters (glycidic esters). The choice of this pathway is driven by the high yield and purity achievable with readily available starting materials.[2]

The core transformation involves the base-catalyzed reaction between a ketone (acetophenone) and an α-haloester (ethyl chloroacetate).[2]

Causality of Mechanism:

-

Enolate Formation: A strong base, such as sodium amide or sodium ethoxide, is required to deprotonate the α-carbon of ethyl chloroacetate. This step is critical as it generates the necessary nucleophile (the enolate).

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of acetophenone.

-

Intramolecular SN2 Cyclization: The resulting intermediate, a halohydrin alkoxide, undergoes an intramolecular nucleophilic substitution. The alkoxide attacks the carbon bearing the halogen, displacing it and forming the characteristic epoxide ring. This ring-closing step is thermodynamically favorable.

Caption: The Darzens condensation pathway for EMPG synthesis.

Protocol: Self-Validating Laboratory Synthesis

This protocol is adapted from established methodologies for the Darzens reaction.[14] Each step includes built-in checks for reaction progress and purity.

-

Reactor Setup: Equip a 500 mL three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is completely dry and purged with an inert gas (e.g., nitrogen) to prevent side reactions with moisture.

-

Base Suspension: In the flask, suspend powdered sodium amide (4.7 g, ~1.1 eq) in 200 mL of anhydrous benzene. Cool the mixture to 15 °C using an ice bath. Causality: Benzene is an effective non-polar solvent that minimizes ester saponification. Cooling is essential to control the exothermic nature of the subsequent addition.

-

Reactant Addition: Combine acetophenone (12.0 g, 1.0 eq) and ethyl chloroacetate (12.3 g, ~1.0 eq) and add the mixture dropwise from the dropping funnel over 2 hours, maintaining the internal temperature at 15 °C.[14]

-

Reaction Monitoring: After addition, allow the mixture to stir at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a petroleum ether/ethyl acetate eluent. The disappearance of the acetophenone spot indicates the reaction is complete (typically 2-4 hours).

-

Work-up and Quenching: Carefully pour the reaction mixture into 700 g of an ice-water mixture to quench any unreacted sodium amide and dissolve the resulting salts.[14]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Extract the aqueous layer twice with benzene to recover all product. Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Purification and Verification: Remove the benzene solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation (e.g., 107-113 °C at 3 mmHg).[14] The purity of the final product should be verified by Gas Chromatography (GC) analysis, confirming a purity of ≥98%.

Analytical Methodologies

A multi-technique approach is required to confirm the identity, purity, and structure of this compound.

Caption: A standard analytical workflow for EMPG validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for both purity assessment and identity confirmation of volatile compounds like EMPG.

-

Methodology: A diluted sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

Expected Results: The GC chromatogram will show a major peak corresponding to EMPG, allowing for purity calculation by peak area percentage. The mass spectrum for this peak will display a molecular ion (M⁺) at m/z 206, corresponding to its molecular weight, and a characteristic fragmentation pattern that serves as a chemical fingerprint.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to provide an unambiguous confirmation of the molecular structure.

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include a triplet and quartet for the ethyl group, a singlet for the oxirane proton, a singlet for the methyl group, and a multiplet for the phenyl protons.

-

¹³C NMR: Shows signals for each unique carbon atom, confirming the presence of the ester carbonyl, epoxide carbons, and aromatic carbons.

Applications and Safety

Industrial Applications

-

Flavor Industry: Widely used as an artificial flavoring agent in products like candies, baked goods, ice cream, and beverages to impart a strawberry flavor.[1][2][10]

-

Fragrance Industry: A key ingredient in perfumes, soaps, detergents, and cosmetics for its sweet, fruity, and long-lasting scent profile.[1][2][7]

-

Pharmaceutical and Agrochemical Synthesis: The reactive epoxide ring makes it a valuable intermediate for creating more complex molecules, including chiral compounds essential for active pharmaceutical ingredients (APIs).[7][16]

Safety and Regulatory Profile

This compound is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent.[1] Long-term toxicity studies in rats have shown no significant adverse health effects.[1] However, it is classified as a skin and eye irritant and a flammable liquid. As with all chemicals, it is imperative to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment (PPE), including gloves and eye protection.

References

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Ethyl methylphenylglycidate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Metlin. (2024, October 8). This compound: Structure, Applications and Synthesis Method. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Ethyl Methyl Phenyl Glycidate (Aldehyde C-16). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain. Retrieved from [Link]

-

The Good Scents Company. (n.d.). strawberry glycidate 2 ethyl 3-phenylglycidate. Retrieved from [Link]

-

WHO | JECFA. (n.d.). ethyl methylphenylglycidate. Retrieved from [Link]

Sources

- 1. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 77-83-8 [m.chemicalbook.com]

- 4. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. WHO | JECFA [apps.who.int]

- 7. chemimpex.com [chemimpex.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 77-83-8 [chemicalbook.com]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. prepchem.com [prepchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

Stereoisomers of Ethyl 3-methyl-3-phenylglycidate

An In-Depth Technical Guide to the

Abstract

Ethyl 3-methyl-3-phenylglycidate (EMPG), widely known in the flavor and fragrance industry as "strawberry aldehyde," is a cornerstone synthetic aroma chemical prized for its intense, sweet, fruity character.[1][2][3] Despite its common name, the molecule is an epoxy ester, not an aldehyde, and its desirable organoleptic properties are intrinsically linked to its complex stereochemistry.[1][4][5] This technical guide provides an in-depth exploration of the stereoisomers of EMPG, addressing the nuances of their synthesis, stereocontrol, separation, and characterization. We will delve into the causality behind experimental choices, present detailed protocols, and highlight the distinct properties of the isomers, offering a comprehensive resource for researchers, chemists, and professionals in the fields of drug development and sensory science.

The Foundation: Understanding the Stereochemistry of EMPG

This compound possesses two chiral centers at carbons C2 and C3 of the oxirane ring. This structural feature gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.[4][5]

-

Diastereomers (cis and trans): The relative orientation of the phenyl group and the ester group across the epoxide ring defines the diastereomeric relationship.

-

cis (or Z) Isomers: The phenyl and ester groups are on the same side of the ring. This pair consists of the (2R, 3R) and (2S, 3S) enantiomers.

-

trans (or E) Isomers: The phenyl and ester groups are on opposite sides of the ring. This pair consists of the (2R, 3S) and (2S, 3R) enantiomers.

-

-

Enantiomers: These are non-superimposable mirror images of each other (e.g., (2R, 3R) and (2S, 3S)). They share identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The commercially available product is typically a racemic mixture of all four isomers, as its synthesis via the classical Darzens condensation is often not highly stereoselective.[4][5][6] However, the odor profile of each isomer is distinct, making the control and understanding of this stereochemistry paramount for targeted applications.[6][7]

Caption: Simplified workflow of the Darzens condensation reaction.

Causality of Stereocontrol: The diastereomeric ratio (cis/trans) of the final product is highly dependent on the reaction conditions, particularly the choice of base and solvent. This is because these factors influence the kinetics and thermodynamics of the reversible aldol addition step and the subsequent irreversible ring closure. For instance, the use of sodium amide (NaNH₂) or sodium ethoxide often yields a mixture of isomers, while certain conditions can favor one diastereomer over the other. [6][8]The Darzens reaction typically produces a mixture where the cis:trans ratio can range from 1:1 to 1:2. [9]

Alternative Synthetic Route: Diastereoselective Epoxidation

A more stereoselective method to obtain the trans (E) isomer involves the direct epoxidation of ethyl trans-β-methylcinnamate. [8][10]Using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) results in a diastereoselective synthesis of the trans-epoxide. [8][10]This method is particularly valuable for academic and research settings where a specific diastereomer is required for characterization or further reactions.

Experimental Protocol: Darzens Synthesis of EMPG

The following protocol is adapted from established literature procedures for the synthesis of EMPG. [11] Materials:

-

Acetophenone (120 g)

-

Ethyl chloroacetate (123 g)

-

Sodium amide (47.2 g, powder)

-

Benzene (200 ml, anhydrous)

-

Ice water (700 g)

Procedure:

-

Combine acetophenone, ethyl chloroacetate, and benzene in a suitable reaction vessel equipped with a stirrer and cooling bath.

-

Cool the mixture to 15°C.

-

Over a period of 2 hours, add the powdered sodium amide portion-wise to the stirred mixture, maintaining the temperature at 15°C.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours. The mixture will typically develop a red color.

-

Pour the reaction mixture into 700 g of ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Extract the organic phase with benzene.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by fractional distillation under vacuum (e.g., 107-113°C at 3 mmHg) to yield the final product, a mixture of EMPG isomers. [11] Self-Validation Note: The success of this synthesis is validated by monitoring the reaction progress (e.g., via TLC) and confirming the final product's identity and purity through spectroscopic analysis (NMR, GC-MS) as detailed in Section 4.

Isolation and Resolution of Stereoisomers

Obtaining stereochemically pure isomers from the racemic mixture produced by the Darzens synthesis requires a multi-step separation and resolution workflow.

Caption: General workflow for the separation of EMPG stereoisomers.

Separation of Diastereomers (cis/trans)

-

Fractional Distillation: Due to slight differences in boiling points, careful fractional distillation under high vacuum can be used to enrich the fractions in either the cis or trans diastereomers. [11]However, complete separation is often difficult to achieve.

-

Column Chromatography: Separation on silica gel can be more effective, as the diastereomers have different polarities and will elute at different rates.

Resolution of Enantiomers

Once the diastereomers are separated (or if resolving the total mixture), chiral resolution techniques are required to isolate the individual enantiomers.

-

Chemical Resolution: This classic method involves converting the glycidic ester to its corresponding acid, which is then reacted with a chiral resolving agent (e.g., a chiral amine like (S)-(-)- or (R)-(+)-methylbenzylamine) to form diastereomeric salts. [8]These salts have different solubilities and can be separated by fractional crystallization. [12]The resolved salts are then treated with acid to regenerate the enantiomerically pure glycidic acids, which can be re-esterified.

-

Enzymatic Resolution: This is a highly efficient and selective method. Enzymes such as epoxide hydrolases can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. [12][13]For example, the yeast Galactomyces geotrichum has been shown to resolve racemic ethyl 3-phenylglycidate with high enantioselectivity, yielding (2R,3S)-EPG with an enantiomeric excess (>99%). [13]This kinetic resolution approach allows for the separation of the unreacted ester and the diol product.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating all four stereoisomers. [14][15]The differential interaction of the enantiomers with the chiral phase allows for their separation and quantification.

Analytical Characterization of Stereoisomers

Unambiguous identification of the separated isomers requires a combination of modern analytical techniques.

| Technique | Application for EMPG Isomers |

| ¹H and ¹³C NMR | Distinguishes between cis and trans diastereomers due to different spatial environments of the protons and carbons, leading to unique chemical shifts and coupling constants. Enantiomers are indistinguishable in a non-chiral solvent. [8][13][16] |

| GC-MS | Confirms molecular weight (206.24 g/mol ) and fragmentation pattern. When coupled with a chiral GC column, it allows for the separation and identification of all four isomers. [17][18] |

| Chiral HPLC/GC | The gold standard for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of a sample. Provides quantitative data on the composition of the isomeric mixture. [14][15] |

| Infrared (IR) Spec. | Confirms the presence of key functional groups: the ester carbonyl (C=O stretch) and the epoxide ring (C-O stretch). The spectra are very similar for all isomers. |

Properties and Applications of EMPG Stereoisomers

While all isomers contribute to a fruity profile, their specific odor characteristics and intensity differ. The commercial mixture is described as having a strong, sweet, strawberry-like aroma. [6][19]

| Property | Commercial Mixture (cis + trans) | Notes on Individual Isomers |

|---|---|---|

| Appearance | Colorless to pale yellow liquid [1][17] | - |

| Odor Profile | Strong, sweet, fruity, characteristic of strawberry, with floral and honey undertones. [17][19] | Each of the four isomers possesses a characteristic odor; the final aroma of the mixture is a composite of all four. [6][7] |

| Boiling Point | 272-275 °C (at 760 mmHg) [1][20] | Diastereomers have very close boiling points, requiring vacuum for fractional distillation. |

| Density | ~1.09 g/mL at 25 °C [1] | - |

| Refractive Index | ~1.505 (at 20 °C) [20]| - |

Applications Driven by Stereochemistry: The primary use of EMPG is as a flavoring agent in products like candies, baked goods, ice cream, and beverages, and as a fragrance component in perfumes, soaps, and cosmetics. [1][2][21]The ability to control the stereoisomeric ratio is crucial for fine-tuning the final sensory profile. A composition enriched in the most desired isomer(s) can provide a more authentic and impactful strawberry note, demonstrating the direct link between molecular chirality and commercial value. Furthermore, enantiomerically pure glycidic esters serve as valuable chiral building blocks in the asymmetric synthesis of pharmaceuticals and other complex organic molecules. [13][22]

Conclusion

This compound is more than just a simple aroma chemical; it is a compelling case study in the practical importance of stereochemistry. The four distinct stereoisomers, arising from its two chiral centers, are accessible through the robust Darzens condensation, with stereocontrol being an ongoing area of chemical refinement. Advanced separation techniques, including enzymatic resolution and chiral chromatography, are essential tools for isolating these isomers. The profound impact of stereoisomeric composition on the molecule's organoleptic properties underscores the necessity for precise synthesis, separation, and analysis in the flavor and fragrance industry. For researchers and developers, a deep understanding of the principles outlined in this guide is critical to harnessing the full potential of this versatile and commercially significant molecule.

References

- Mat Shukri, N. A., et al. (2022). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). Malaysian Journal of Chemistry.

- Masukawa, Y., et al. (2010). A new analytical method for the quantification of glycidol fatty acid esters in edible oils. Journal of Oleo Science.

- National Center for Biotechnology Information. This compound.

- Kagan, H. B., et al. (1971). Synthesis and stereochemistry of ethyl (E)-3-methyl-3-phenylglycidate and (E)- and (Z)-1,3-diphenyl-2-buten-1-one oxide.

- Metabolomics Workbench. (2024).

- Becalski, A., et al. (2012). Glycidyl fatty acid esters in food by LC-MS/MS: method development. Analytical and Bioanalytical Chemistry.

- ChemicalBook.

- PrepChem.com.

- Li, S., et al. (2018). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules.

- Kuhlmann, J. (2016). Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices.

- Perfumer & Flavorist. (1992).

- American Chemical Society. (2022).

- Wikipedia.

- Rosen, T. (1991). The Darzens Glycidic Ester Condensation.

- Google Patents. (2015). Method for one-time synthesis of 2-phenylpropionic acid by strawberry aldehyde.

- Organic Chemistry Portal. Darzens Reaction.

- LookChem.

- Wikipedia. Darzens reaction.

- SYNTHETIKA. Aldehyde C-16 Fragrance Wild Strawberry.

- SpectraBase.

- ChemBK. Strawberry aldehyde.

- Chiralpedia. Part 6: Resolution of Enantiomers.

- Beilstein Journal of Organic Chemistry. (2018).

- Supporting Inform

- Rubin, Y., et al. Diastereoselective Synthesis of a Strawberry Flavoring Agent by Epoxidation of Ethyl trans-ß-Methylcinnamate.

- Rahmasari, I., et al. (2021). Toward the stereochemical identification of prohibited characterizing flavors in tobacco products: the case of strawberry flavor. Archives of Toxicology.

- ePharmaLeads. This compound, cis + trans, 98%, Thermo Scientific Chemicals.

- The Good Scents Company. strawberry glycidate 1 (aldehyde C-16 (so-called))

- AK Scientific, Inc.

- Google Patents. (1958).

- TCI America.

- National Center for Biotechnology Information. (2020).

- Fisher Scientific.

- Sigma-Aldrich.

- ScenTree. Aldehyde C-16 (CAS N° 77-83-8).

Sources

- 1. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. acs.org [acs.org]

- 6. This compound | 77-83-8 [chemicalbook.com]

- 7. ScenTree - Aldehyde C-16 (CAS N° 77-83-8) [scentree.co]

- 8. researchgate.net [researchgate.net]

- 9. Darzens Reaction [organic-chemistry.org]

- 10. rubingroup.org [rubingroup.org]

- 11. prepchem.com [prepchem.com]

- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. strawberry glycidate 1 (aldehyde C-16 (so-called)), 77-83-8 [thegoodscentscompany.com]

- 20. This compound, cis + trans, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 21. Aldehyde C-16 Fragrance Wild Strawberry ( Pure Compound Ethyl methylphenylglycidate ) 90ml - SYNTHETIKA [synthetikaeu.com]

- 22. CN103030552B - Method for one-time synthesis of 2-phenylpropionic acid by strawberry aldehyde - Google Patents [patents.google.com]

A Technical Guide to the Historical Synthesis of Ethyl 3-methyl-3-phenylglycidate via the Darzens Condensation

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-methyl-3-phenylglycidate is an aromatic organic compound of significant industrial value, prized for its potent and pleasant strawberry-like aroma.[1][2] It is widely used as a synthetic flavoring agent in confectionery, beverages, and ice cream, as well as a fragrance component in perfumes and personal care products.[1][3] Though commonly known as "strawberry aldehyde" or "aldehyde C-16," this name is a misnomer; the molecule is structurally an α,β-epoxy ester and contains no aldehyde functionality, nor is it naturally derived from strawberries.[1][4][5][6] The compound features two stereocenters, meaning it exists as four distinct stereoisomers. The commercial product is typically a racemic mixture of all four.[1][4][7]

This guide provides a detailed examination of the historical synthesis of this important aroma chemical, focusing on the core chemical transformation that enabled its efficient production: the Darzens condensation. We will explore the underlying reaction mechanism, provide a representative experimental protocol, and discuss the scientific rationale behind the synthetic strategy, offering field-proven insights for researchers and development professionals.

Historical Perspective: From Claisen to Darzens

The first documented synthesis of this compound was reported in 1905 by the renowned chemist Rainer Ludwig Claisen.[1][4] However, the breakthrough for the practical synthesis of glycidic esters came a year earlier. In 1904, French chemist Auguste Georges Darzens discovered a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[8] This reaction, now known as the Darzens condensation or glycidic ester condensation, proved to be a more efficient and direct route for creating the epoxide ring characteristic of these compounds.[1][9] A highly effective application of this method for synthesizing this compound was later developed, solidifying the Darzens reaction as the cornerstone of its industrial production.[1]

The Darzens Condensation: Mechanism and Rationale

The synthesis of this compound via the Darzens reaction involves the condensation of acetophenone with ethyl chloroacetate using a strong base, such as sodium amide or sodium ethoxide.[2][10] The reaction is valued for its ability to form a carbon-carbon bond and an epoxide ring in a single, efficient sequence.[8]

The mechanism proceeds through three key steps:

-

Enolate Formation : A strong base abstracts the α-proton from ethyl chloroacetate. This proton is particularly acidic due to the electron-withdrawing inductive effect of the adjacent chlorine atom and the resonance stabilization of the resulting carbanion (enolate) by the ester carbonyl group.[8]

-

Nucleophilic Addition : The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This step is analogous to an aldol addition and forms a halohydrin intermediate.[11][12]

-

Intramolecular Cyclization : The newly formed alkoxide in the intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine. This displaces the chloride ion and closes the three-membered epoxide ring.[8][12]

Causality Behind Experimental Choices

-

Choice of Base : A sufficiently strong base is required to deprotonate the α-haloester. Sodium amide (NaNH₂) is a very strong base often used for this purpose.[10][13] Sodium ethoxide (NaOEt) is also commonly employed.[11] Using an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is a strategic choice to prevent transesterification, a potential side reaction that could lower the yield of the desired product.[8] The choice of base can also influence the ratio of cis to trans isomers in the final product.[2]

-

Temperature Control : The initial deprotonation and subsequent condensation are often exothermic. Maintaining a low temperature (e.g., 15°C) during the addition of the base is crucial to control the reaction rate, minimize side reactions such as aldol self-condensation of the ketone, and ensure safety.[13]

Detailed Historical Experimental Protocol

The following protocol is adapted from a documented historical method for the synthesis of this compound.[13]

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| Acetophenone | 120.15 | 202 | 1.03 | 98-86-2 |

| Ethyl Chloroacetate | 122.55 | 144-146 | 1.149 | 105-39-5 |

| Sodium Amide | 39.01 | 400 | 1.39 | 7782-92-5 |